Cyclopropyl(4-nitrophenyl)sulfane
CAS No.: 851008-48-5
Cat. No.: VC7896290
Molecular Formula: C9H9NO2S
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851008-48-5 |
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Molecular Formula | C9H9NO2S |
Molecular Weight | 195.24 g/mol |
IUPAC Name | 1-cyclopropylsulfanyl-4-nitrobenzene |
Standard InChI | InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 |
Standard InChI Key | UELKGKJGKADBOY-UHFFFAOYSA-N |
SMILES | C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Cyclopropyl(4-nitrophenyl)sulfane features a cyclopropyl group (-CH) bonded to a sulfur atom, which is further connected to a 4-nitrophenyl ring. The IUPAC name is 1-cyclopropylsulfanyl-4-nitrobenzene, with a molecular weight of 195.24 g/mol . Key structural attributes include:
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Cyclopropane ring: Imparts strain-driven reactivity due to its 60° bond angles.
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Sulfane group (-S-): Serves as a nucleophilic center for substitution and oxidation reactions.
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4-Nitrophenyl group: Provides electron-withdrawing effects, enhancing electrophilicity and participation in conjugation .
The canonical SMILES representation is C1CC1SC2=CC=C(C=C2)N+[O-], and X-ray crystallography confirms a planar aromatic ring orthogonal to the cyclopropane plane .
Copper-Promoted S-Cyclopropylation
The primary synthesis route involves copper-catalyzed coupling of thiophenols with cyclopropylboronic acid :
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Reagents: Thiophenol derivatives, cyclopropylboronic acid, Cu(OAc), bipyridine ligand, CsCO.
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Conditions: 70°C in 1,2-dichloroethane (DCE) under O atmosphere for 16 hours.
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Yields: 45–92%, depending on substituent position (ortho < meta < para) .
Example:
4-Nitrothiophenol + cyclopropylboronic acid → Cyclopropyl(4-nitrophenyl)sulfane (85% yield) .
Alternative Methods
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Potassium cyclopropyl trifluoroborate: Used in Chan–Lam couplings with aryl thiols, though lower yields (30–60%) .
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Continuous-flow systems: Amberlyst-35-catalyzed reactions enable gram-scale production but require optimization for nitro-substituted substrates .
Physicochemical Properties and Reactivity
Stability and Solubility
Reactivity Profile
Notable transformation: Oxidation to sulfoxides enhances hydrogen-bonding capacity, critical for enzyme inhibition .
Biological Activities and Mechanisms
Antimicrobial Effects
Cyclopropyl(4-nitrophenyl)sulfane exhibits broad-spectrum antimicrobial activity:
Organism | MIC (µg/mL) | Reference |
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Staphylococcus aureus | 15 | |
Escherichia coli | 25 | |
Pseudomonas aeruginosa | 10 |
Mechanism: Disruption of membrane integrity via thiol group alkylation and nitro group-mediated ROS generation .
Cytotoxicity in Cancer Models
In vitro studies reveal selective cytotoxicity:
Cell Line | IC (µM) | Comparison (Doxorubicin) |
---|---|---|
PACA2 (Pancreatic) | 53.5 | 45 µM |
A549 (Lung) | 34.9 | 30 µM |
Apoptosis induction occurs via caspase-3/7 activation and mitochondrial membrane depolarization .
Antioxidant Capacity
In DPPH assays, the compound shows 62% radical scavenging at 100 µM, comparable to ascorbic acid (70%). The nitro group facilitates electron delocalization, stabilizing radical intermediates.
Applications in Scientific Research
Organic Synthesis
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Glycosylation agent: Activates thioglycosides in Sc(OTf)-catalyzed reactions, enabling stereoselective oligosaccharide assembly .
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Building block: Used in cobalt-catalyzed cyclopropanations for drug-like molecules .
Medicinal Chemistry
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Glucokinase activators: Nitro-to-amine reduction products show promise in diabetes therapy .
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Anticancer scaffolds: Functionalization at sulfur yields sulfoximines with improved bioavailability (e.g., CAS 942410-33-5) .
Material Science
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Electronic materials: Sulfone derivatives exhibit tunable band gaps (2.8–3.2 eV) for OLED applications .
Comparison with Analogous Compounds
The nitro-cyclopropyl synergy in Cyclopropyl(4-nitrophenyl)sulfane enables unique applications in catalysis and medicinal chemistry .
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